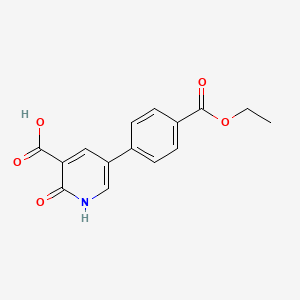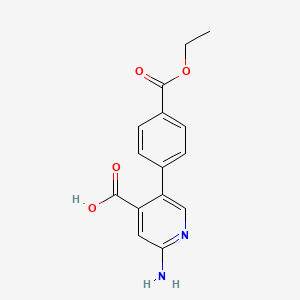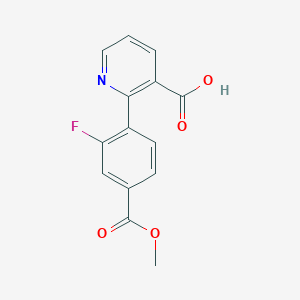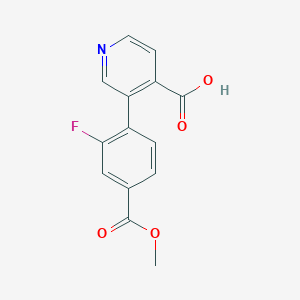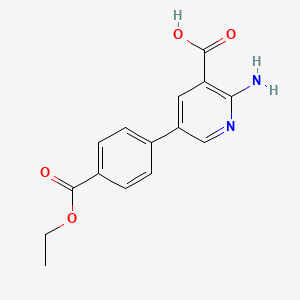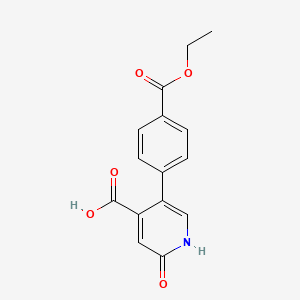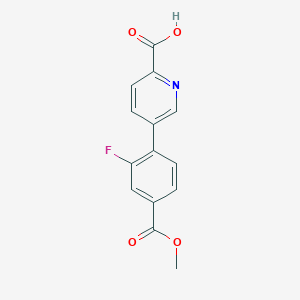
2-Chloro-5-(4-ethoxycarbonylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(4-ethoxycarbonylphenyl)nicotinic acid, 95% (2-CEPA) is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a versatile reagent that can be used in a variety of synthetic organic and inorganic reactions. 2-CEPA has been used in the synthesis of various organic compounds, and its mechanism of action has been studied in depth. In addition, its biochemical and physiological effects have been investigated, and its advantages and limitations for lab experiments have been identified.
科学的研究の応用
2-Chloro-5-(4-ethoxycarbonylphenyl)nicotinic acid, 95% has been widely studied for its potential applications in scientific research. It has been used in the synthesis of various organic compounds, such as esters, amides, and thiols. It has also been used in the synthesis of inorganic compounds, such as metal complexes and coordination polymers. In addition, it has been used in the synthesis of pharmaceuticals, such as antifungals, antibiotics, and antitumor agents.
作用機序
The mechanism of action of 2-Chloro-5-(4-ethoxycarbonylphenyl)nicotinic acid, 95% is not fully understood. However, it has been suggested that it acts as a nucleophile, reacting with electrophiles to form a covalent bond. This covalent bond is then broken down, releasing the 2-Chloro-5-(4-ethoxycarbonylphenyl)nicotinic acid, 95% molecule and the electrophile. This process is believed to be responsible for the synthesis of various organic and inorganic compounds.
Biochemical and Physiological Effects
2-Chloro-5-(4-ethoxycarbonylphenyl)nicotinic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and parasites. In addition, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have anticonvulsant and neuroprotective effects.
実験室実験の利点と制限
2-Chloro-5-(4-ethoxycarbonylphenyl)nicotinic acid, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to obtain. It is also easy to handle and store, and it is stable in a variety of solvents. However, it is important to note that 2-Chloro-5-(4-ethoxycarbonylphenyl)nicotinic acid, 95% is toxic and should be handled with care.
将来の方向性
The potential future directions for 2-Chloro-5-(4-ethoxycarbonylphenyl)nicotinic acid, 95% research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals. In addition, further research into its advantages and limitations for lab experiments is needed. Finally, further investigation into its potential use in the synthesis of organic and inorganic compounds is also warranted.
合成法
2-Chloro-5-(4-ethoxycarbonylphenyl)nicotinic acid, 95% can be synthesized using a variety of methods. The most common synthesis method involves the reaction of 2-chloro-5-nitrophenol and 4-ethoxycarbonylphenylmagnesium bromide in the presence of a base, such as potassium carbonate or sodium hydroxide. Other methods involve the reaction of 2-chloro-5-nitrophenol with a variety of different reagents, such as ethyl bromoacetate, ethyl bromoacetate, ethyl bromoacetate, and ethyl bromoacetate.
特性
IUPAC Name |
2-chloro-5-(4-ethoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-2-21-15(20)10-5-3-9(4-6-10)11-7-12(14(18)19)13(16)17-8-11/h3-8H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVYSQTWCKGAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688092 |
Source


|
| Record name | 2-Chloro-5-[4-(ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-08-0 |
Source


|
| Record name | 2-Chloro-5-[4-(ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392692.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392697.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6392715.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6392720.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392723.png)

